(4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate
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Overview
Description
(4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate, also known as FMNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family of compounds and has shown promising results in the area of medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate is not yet fully understood. However, studies have shown that it may work by inhibiting the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of pain and inflammation. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has been shown to scavenge free radicals, which could contribute to its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new pain medications. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has been shown to reduce oxidative stress, which could make it useful in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. Additionally, it has shown promising results in animal models, which could make it a potential candidate for further development. However, one of the limitations of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate is that its mechanism of action is not yet fully understood, which could make it difficult to develop into a viable medication.
Future Directions
There are several future directions for research involving (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate. One potential area of research is the development of new pain medications based on the anti-inflammatory and analgesic properties of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate. Additionally, further research could be conducted to better understand the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate, which could contribute to the development of new medications for a variety of diseases associated with inflammation and oxidative stress. Finally, research could be conducted to explore the potential use of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate in combination with other medications, which could enhance its therapeutic effects.
Synthesis Methods
The synthesis of (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate involves a multi-step process that requires careful attention to detail. The first step involves the preparation of 4-nitrophenylhydrazine, which is then reacted with 4-formyl-2-methoxyphenylhydrazine to form 3-(4-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one. This intermediate product is then reacted with phenylhydrazine to form the final product, (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate has been shown to have significant antioxidant properties, which could make it useful in the treatment of various diseases associated with oxidative stress.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-32-22-13-16(15-28)7-12-21(22)33-24(29)20-14-26(18-5-3-2-4-6-18)25-23(20)17-8-10-19(11-9-17)27(30)31/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYNLIGGALANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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